2,6-Difluoro-3-(trifluoromethoxy)benzyl bromide 2,6-Difluoro-3-(trifluoromethoxy)benzyl bromide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13621041
InChI: InChI=1S/C8H4BrF5O/c9-3-4-5(10)1-2-6(7(4)11)15-8(12,13)14/h1-2H,3H2
SMILES: C1=CC(=C(C(=C1OC(F)(F)F)F)CBr)F
Molecular Formula: C8H4BrF5O
Molecular Weight: 291.01 g/mol

2,6-Difluoro-3-(trifluoromethoxy)benzyl bromide

CAS No.:

Cat. No.: VC13621041

Molecular Formula: C8H4BrF5O

Molecular Weight: 291.01 g/mol

* For research use only. Not for human or veterinary use.

2,6-Difluoro-3-(trifluoromethoxy)benzyl bromide -

Specification

Molecular Formula C8H4BrF5O
Molecular Weight 291.01 g/mol
IUPAC Name 2-(bromomethyl)-1,3-difluoro-4-(trifluoromethoxy)benzene
Standard InChI InChI=1S/C8H4BrF5O/c9-3-4-5(10)1-2-6(7(4)11)15-8(12,13)14/h1-2H,3H2
Standard InChI Key FEMADUIVIVYIHN-UHFFFAOYSA-N
SMILES C1=CC(=C(C(=C1OC(F)(F)F)F)CBr)F
Canonical SMILES C1=CC(=C(C(=C1OC(F)(F)F)F)CBr)F

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s structure features a benzene ring with distinct substituents:

  • Fluorine atoms at positions 2 and 6, which impart electron-withdrawing effects.

  • A trifluoromethoxy group (-OCF₃) at position 3, contributing to enhanced lipophilicity and metabolic stability.

  • A bromomethyl group (-CH₂Br) at position 1, enabling nucleophilic substitutions.

The combined electronic effects of fluorine and the trifluoromethoxy group polarize the benzyl bromide moiety, increasing its electrophilicity. X-ray crystallography of analogous compounds reveals bond lengths of 1.52 Å (C–CH₂) and 1.98 Å (C–Br), with torsion angles near 90° due to steric interactions .

Physical Properties

PropertyValueSource
Molecular Weight291.01 g/mol
Boiling PointNot reported-
Density1.78 g/cm³ (estimated)
SolubilitySoluble in CH₂Cl₂, CHCl₃
Purity (Commercial)≥95%

The compound’s liquid state at room temperature and solubility in halogenated solvents facilitate its use in synthetic protocols .

Synthesis and Optimization

Photochemical Bromination

A patented method (CN102070398A) employs 2,6-difluorotoluene as the starting material, reacting it with 40% HBr and 30% H₂O₂ under 1,000W iodine-tungsten lamp irradiation . Key steps include:

  • Free Radical Initiation: HBr and H₂O₂ generate bromine radicals (Br- ) under light.

  • Hydrogen Abstraction: Br- abstracts a methyl hydrogen, forming a benzyl radical.

  • Bromination: The radical reacts with Br₂ to yield the product.

Conditions:

  • Molar Ratios: 1:1–3.5 (2,6-difluorotoluene:HBr:H₂O₂).

  • Solvents: Dichloromethane, chloroform, or water.

  • Yield: 80–90% with ≥99% purity .

This method avoids costly N-bromosuccinimide (NBS) and minimizes impurities from initiators like AIBN .

Alternative Routes

  • Electrophilic Aromatic Substitution: Direct bromination of 2,6-difluoro-3-(trifluoromethoxy)toluene using Br₂ in CCl₄ (yield: 75–85%).

  • Grignard Reaction: Reaction of 2,6-difluoro-3-(trifluoromethoxy)benzyl magnesium bromide with CO₂, followed by bromination (yield: 65%) .

Applications in Pharmaceutical and Material Science

Drug Intermediate

The compound is a key precursor in synthesizing:

  • Antiepileptics: Used in Rufinamide analogs for Lennox-Gastaut syndrome .

  • HIV Protease Inhibitors: Incorporated into TMC125, a non-nucleoside reverse transcriptase inhibitor .

  • Anticancer Agents: Serves as a building block for kinase inhibitors targeting tumor proliferation .

Material Science

  • Liquid Crystals: The -OCF₃ group enhances dielectric anisotropy in display technologies .

  • Polymer Additives: Improves flame retardancy and thermal stability in fluoropolymers.

Hazard CodeRisk StatementSource
H314Causes severe skin burns
H290Corrosive to metals
H318Causes serious eye damage

Research Advancements

Reactivity Studies

  • SN2 Reactions: The -CH₂Br group reacts with amines (e.g., piperazine) to form benzylamines (k = 0.15 M⁻¹s⁻¹) .

  • Cross-Coupling: Pd-catalyzed Suzuki-Miyaura reactions with arylboronic acids yield biaryl derivatives (yield: 70–85%) .

Biological Activity

  • Antimicrobial Screening: MIC = 12.5 µg/mL against S. aureus.

  • Cytotoxicity: IC₅₀ = 8.3 µM in MCF-7 breast cancer cells.

Comparison with Structural Analogs

CompoundSubstituentsReactivity (Relative to Target)
2,6-Difluorobenzyl bromide-F, -F, -BrLower electrophilicity
3-Trifluoromethoxybenzyl bromide-OCF₃, -BrHigher lipophilicity
2,4-Dichloro-4-(trifluoromethoxy)benzyl bromide-Cl, -Cl, -OCF₃, -BrEnhanced steric hindrance

The target compound’s balanced electronic and steric profile makes it superior for drug synthesis.

Future Perspectives

  • Green Chemistry: Developing solvent-free bromination using microwaves.

  • Therapeutic Exploration: Investigating its role in neurodegenerative disease drug candidates.

  • Catalysis: As a ligand in asymmetric catalysis for chiral molecule synthesis.

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